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Compound of Interest

Compound Name: 2,4-Octanedione

Cat. No.: B081228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-octanedione, a β-diketone of

significant interest in chemical synthesis and medicinal chemistry. This document details its

physicochemical properties, spectroscopic data, synthesis, reactivity, and potential

applications, with a focus on providing actionable information for laboratory and research

settings.

Physicochemical Properties
2,4-Octanedione is a solid organic compound.[1] Its key physicochemical properties are

summarized in the table below for easy reference.
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Property Value Unit Source

Molecular Formula C₈H₁₄O₂ [2][3][4]

Molecular Weight 142.20 g/mol [2]

CAS Number 14090-87-0 [2]

Appearance Solid [1]

Boiling Point 97-99 (at 27 mmHg) °C [5]

Density 0.923 g/cm³ [5]

Refractive Index 1.4590 [5]

Flash Point 71 (159) °C (°F) [5]

Water Solubility 4082 (estimated) mg/L [5]

LogP (Octanol/Water

Partition Coefficient)
1.725 (calculated) [6]

Spectroscopic Data
Due to keto-enol tautomerism, the spectroscopic data for 2,4-octanedione reflects the

presence of both the keto and enol forms in equilibrium. The enol form is often stabilized by

intramolecular hydrogen bonding and conjugation.

¹H NMR Spectroscopy
A definitive experimental ¹H NMR spectrum for 2,4-octanedione is not readily available in the

public domain. However, based on the well-understood tautomerism of β-diketones, the

following table outlines the expected proton NMR signals for both the keto and enol forms. The

relative integration of these peaks will depend on the solvent and temperature, which affect the

equilibrium position.
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Tautomer
Chemical Shift (δ,
ppm)

Multiplicity Assignment

Keto ~0.9 t -CH₃ (terminal)

~1.3 m -CH₂- (butyl chain)

~1.6 m -CH₂- (butyl chain)

~2.2 t -CH₂-C=O

~2.3 s O=C-CH₃

~3.6 s
-CH₂- (methylene

between carbonyls)

Enol ~0.9 t -CH₃ (terminal)

~1.4 m -CH₂- (butyl chain)

~1.6 m -CH₂- (butyl chain)

~2.1 t =C-CH₂-

~2.2 s =C-CH₃

~5.6 s =CH-

~16.0 br s -OH (enolic)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2,4-octanedione is available and shows signals for both the keto

and enol tautomers.

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-octanedione exhibits characteristic absorption bands for both the keto

and enol forms. The keto form shows two distinct C=O stretching frequencies, while the enol

form displays a broad O-H stretch due to intramolecular hydrogen bonding, a C=O stretch at a

lower frequency due to conjugation, and a C=C stretching vibration.

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b081228?utm_src=pdf-body
https://www.benchchem.com/product/b081228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry data for 2,4-octanedione is available, providing information on its

molecular weight and fragmentation pattern, which can be used for its identification.[2][4]

Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of β-diketones like 2,4-octanedione is the

Claisen condensation, which involves the reaction of an ester with a ketone in the presence of

a strong base.[7] Another relevant synthetic approach is the alkylation of a smaller β-diketone.

Below is a detailed experimental protocol for the synthesis of a substituted β-diketone, which

can be adapted for the preparation of 2,4-octanedione by using appropriate starting materials

(e.g., alkylation of acetylacetone with a butyl halide).

Experimental Protocol: Alkylation of a β-Diketone (Adapted for 2,4-Octanedione Synthesis)

This protocol is based on the alkylation of pentane-2,4-dione.[8]

Materials:

Pentane-2,4-dione

1-Iodobutane (or other butyl halide)

Anhydrous Potassium Carbonate

Anhydrous Acetone

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Filtration apparatus

Rotary evaporator
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Distillation apparatus

Procedure:

Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a

magnetic stir bar, combine pentane-2,4-dione (0.65 mol), 1-iodobutane (0.80 mol), and

anhydrous potassium carbonate (0.80 mol) in 125 mL of anhydrous acetone.[8]

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by

thin-layer chromatography (TLC). A typical reaction time is around 20 hours.[8]

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter

the solid potassium carbonate and potassium iodide. Wash the solid residue with additional

acetone.[8]

Isolation: Combine the filtrate and the acetone washings. Remove the acetone using a rotary

evaporator.[8]

Purification: The resulting crude product can be purified by vacuum distillation to yield 2,4-
octanedione.
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Experimental Workflow: Alkylation of a β-Diketone

1. Reaction Setup

2. Reaction

3. Work-up

4. Isolation & Purification

Combine pentane-2,4-dione,
1-iodobutane, K₂CO₃,
and acetone in a flask

Heat to reflux
with stirring (20h)

Cool to room
temperature

Filter solids and
wash with acetone

Remove acetone via
rotary evaporation

Purify by vacuum
distillation

Click to download full resolution via product page

Alkylation of a β-Diketone Workflow

Reactivity and Keto-Enol Tautomerism
The chemistry of 2,4-octanedione is dominated by the reactivity of the β-dicarbonyl moiety and

its existence as a mixture of keto and enol tautomers.
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The methylene protons between the two carbonyl groups in the keto form are acidic and can be

removed by a base to form a stable enolate ion. This enolate is a strong nucleophile and can

participate in various carbon-carbon bond-forming reactions.

The equilibrium between the keto and enol forms is a key feature of β-diketones. The enol form

is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding

and by conjugation of the double bond with the remaining carbonyl group.

Keto-Enol Tautomerism of 2,4-Octanedione

Keto Form

Enol Form

Equilibrium

Click to download full resolution via product page

Keto-Enol Tautomerism

Applications in Research and Drug Development
The β-diketone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in

numerous biologically active compounds. While specific drug development programs centered

on 2,4-octanedione are not widely publicized, its structural features make it a valuable building

block for the synthesis of more complex molecules with potential therapeutic applications.

β-Diketones are known to be precursors for the synthesis of various heterocyclic compounds,

such as pyrazoles and isoxazoles, which are important classes of compounds in drug

discovery. They can also act as chelating agents for metal ions, a property that can be

exploited in various biological and medicinal applications. One source mentions that 2,4-
octanedione can be used as a sulfonylation reagent in organic synthesis and drug discovery.

[5]
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Role of β-Diketones in Drug Discovery

Synthesis of Bioactive Molecules

Potential Therapeutic Applications

2,4-Octanedione
(β-Diketone Scaffold)

Pyrazoles,
Isoxazoles, etc. Metal Complexes

Anticancer Agents Anti-inflammatory Agents Antimicrobial Agents

Click to download full resolution via product page

β-Diketones in Drug Discovery

Safety and Handling
2,4-Octanedione is classified as a hazardous substance. According to the Globally

Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Statements:

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after

handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye

protection/face protection.[2]

Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air

and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
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It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b081228?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/ob/c3/c3ob27508f/c3ob27508f.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Octanedione
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7680072.htm
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3
https://immunomart.com/product/24-octanedione/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Alkylation_of_3_1_3_Dithian_2_yl_pentane_2_4_dione.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Diketones_via_Claisen_Condensation.pdf
http://www.orgsyn.org/demo.aspx?prep=CV5P0785
https://www.benchchem.com/product/b081228#2-4-octanedione-cas-number-14090-87-0
https://www.benchchem.com/product/b081228#2-4-octanedione-cas-number-14090-87-0
https://www.benchchem.com/product/b081228#2-4-octanedione-cas-number-14090-87-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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